2-Amino-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-Amino-4-(trifluoromethyl)nicotinonitrile is a compound of significant interest in the field of organic chemistry. It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide is used as a catalyst in an aqueous medium . The reaction conditions typically involve stirring the reactants at room temperature for several hours until the desired product is formed.
Industrial Production Methods: For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and inexpensive catalysts like tetrabutyl ammonium bromide makes the process cost-effective and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides and conditions involving basic or acidic catalysts.
Cyclization Reactions: Catalysts such as trifluoroacetic acid and sulfuric acid.
Condensation Reactions: Reagents like aromatic aldehydes and ketones under reflux conditions.
Major Products:
Substitution Reactions: Substituted nicotinonitrile derivatives.
Cyclization Reactions: Heterocyclic compounds like pyrido[2,3-d]pyrimidine derivatives.
Condensation Reactions: Schiff bases and other condensation products.
Scientific Research Applications
2-Amino-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor antagonism.
Industry: Utilized in the development of fluorescent sensors and photopolymerization initiators.
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can inhibit enzymes by binding to their active sites or act as an antagonist to certain receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
- 2-Amino-4,6-diphenylnicotinonitrile
- 2-Amino-6-(trifluoromethyl)nicotinonitrile
- 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
Comparison:
2-Amino-4,6-diphenylnicotinonitrile: Exhibits similar biological activities but with different substituents that may affect its potency and selectivity.
2-Amino-6-(trifluoromethyl)nicotinonitrile: Shares the trifluoromethyl group but differs in the position of the amino group, which can influence its reactivity and applications.
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile: Contains additional chlorine atoms, which can alter its chemical properties and biological activities.
2-Amino-4-(trifluoromethyl)nicotinonitrile stands out due to its unique combination of the amino and trifluoromethyl groups, providing a balance of stability, reactivity, and biological activity.
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-6(12)4(5)3-11/h1-2H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLUJGACEUHHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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